molecular formula C14H26N2O2 B2896418 Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1638759-80-4

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B2896418
CAS No.: 1638759-80-4
M. Wt: 254.374
InChI Key: SYIVGTGYYFVGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro ring system. The tert-butyl carbamate group at the 7-position enhances steric protection and modulates solubility, while the 2-amino group provides a reactive site for further functionalization. This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting drugs due to its conformational rigidity and ability to mimic peptide motifs .

Properties

IUPAC Name

tert-butyl 3-amino-7-azaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-6-14(10-16)7-5-11(15)9-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIVGTGYYFVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638759-80-4
Record name tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with various reagents under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent like t-butyl methyl ether. The reaction is carried out at room temperature and involves multiple steps, including the addition of a saturated solution of ammonium chloride and extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its structural features allow for the creation of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

a. Ring Size Differences
  • Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4): Features a smaller [3.5]nonane spiro system compared to the [4.5]decane framework.
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2): Larger [5.5]undecane spiro system with two nitrogen atoms.
b. Heteroatom Substitutions
  • Tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (Compound 20f):
    • Sulfur (thia) replaces a carbon in the spiro ring, increasing lipophilicity and metabolic stability .

Functional Group Modifications

a. Amino and Carbonyl Group Variations
  • Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 2177259-29-7): The 2-oxo group replaces the amino moiety, reducing nucleophilicity but introducing a ketone for further derivatization. Ethyl substituent at the 6-position increases steric bulk, which may hinder enzyme binding .
  • Tert-butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1160246-76-3): Two ketone groups enhance polarity, reducing membrane permeability but improving solubility for intravenous formulations .
b. Substituent Effects
  • Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1330764-01-6):
    • Benzyl group at the 2-position increases lipophilicity, favoring blood-brain barrier penetration .
  • Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1263180-38-6):
    • Fluorine atoms at the 9-position introduce electron-withdrawing effects, enhancing metabolic stability and altering pKa .

Biological Activity

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with related compounds, drawing from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₂₆N₂O₂, with a CAS number of 1638759-80-4. It features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and biological properties. The compound is typically obtained as a viscous oil with a purity of approximately 95% when sourced commercially .

Synthesis

The synthesis of this compound involves several steps, often starting from simpler organic precursors. The specific synthetic routes can vary based on available starting materials and desired yields. Typical methods include:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions.
  • Functional Group Modifications : Introducing the amino and carboxylate groups through nucleophilic substitutions or coupling reactions.

These synthetic approaches are crucial for producing the compound in sufficient quantities for biological testing.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the realm of pharmacology. Key areas of interest include:

1. Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties, suggesting that this compound may also possess such effects.

2. Neuropharmacological Effects : The presence of the amino group may influence neurotransmitter systems, potentially leading to effects on mood or cognition.

3. Enzyme Inhibition : Research indicates that spirocyclic compounds can act as enzyme inhibitors, which could make this compound a candidate for drug development targeting specific metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylateC₁₄H₂₆N₂O₂Variation in position of amino group
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylateC₁₄H₂₆N₂O₂Different positioning of functional groups
Tert-butyl 3-amino-6-azaspiro[4.5]decane-6-carboxylateC₁₄H₂₆N₂O₂Altered ring structure affecting reactivity

The differences in functional group positioning and ring structure among these compounds may lead to distinct biological activities, warranting further investigation into their pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : Research on spirocyclic compounds has indicated broad-spectrum antimicrobial activity against various pathogens, suggesting similar potential for this compound.
  • Neuropharmacological Assessments : Investigations into the effects of similar compounds on neurotransmitter systems have shown promising results in modulating cognitive functions and mood disorders.
  • Enzyme Inhibition Assays : Studies have demonstrated that certain spirocyclic derivatives can inhibit key enzymes involved in metabolic pathways, indicating a possible therapeutic role for this compound in conditions requiring enzyme modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving spirocyclic ring formation and Boc-protection. For example, silica gel chromatography with 80% ethyl acetate/hexanes is used to isolate diastereomers, achieving ~83% yield . To optimize purity, ensure inert reaction conditions (e.g., dry THF, argon atmosphere) and employ gradient elution during purification. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze sp³ hybridized carbons in the spiro ring (δ 60–70 ppm for Boc carbons) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.35 for C₁₃H₂₄N₂O₃) .
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). The Boc group is sensitive to acidic conditions; avoid exposure to moisture to prevent deprotection .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in medicinal chemistry applications?

  • Methodological Answer : For oxidation/reduction studies (e.g., converting amines to nitriles), use kinetic isotope effects (KIEs) and intermediate trapping. In medicinal contexts, employ radiolabeled analogs (e.g., ¹⁴C) to track metabolic pathways or receptor binding via autoradiography .

Q. What strategies address contradictory stereochemical outcomes during synthesis?

  • Methodological Answer : Diastereomeric ratios can vary with reaction temperature and catalysts. For example, using chiral auxiliaries or enantioselective catalysts (e.g., Rh-BINAP complexes) improves stereocontrol. Analyze outcomes via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) and validate compound stability under testing conditions. Cross-reference with structurally similar analogs (e.g., tert-butyl 8-(hydroxymethyl)-7-azaspiro derivatives) to identify structure-activity relationships (SAR) .

Q. What methodologies optimize the synthesis of derivatives for SAR studies?

  • Methodological Answer : Use late-stage functionalization:

  • Amine Modifications : Acylation with activated esters (e.g., NHS esters) or reductive amination .
  • Spiro Ring Expansion : Hydroformylation-aldol tandem reactions to generate decane/carboxylate hybrids .
  • Protection/Deprotection : Selective Boc removal with TFA for amine intermediates .

Q. How should researchers handle safety and toxicity concerns during in vivo studies?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coats, and respirators for aerosol-prone steps .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to MSDS for spill management (e.g., absorbents for liquid residues) .

Key Research Findings

  • The compound’s spirocyclic core enhances conformational rigidity, making it a promising scaffold for GPCR-targeted drug discovery .
  • Derivatives with hydroxymethyl or cyano substituents show improved bioavailability in preclinical models .
  • Contradictory cytotoxicity data highlight the need for standardized impurity profiling (e.g., residual palladium in cross-coupling reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.